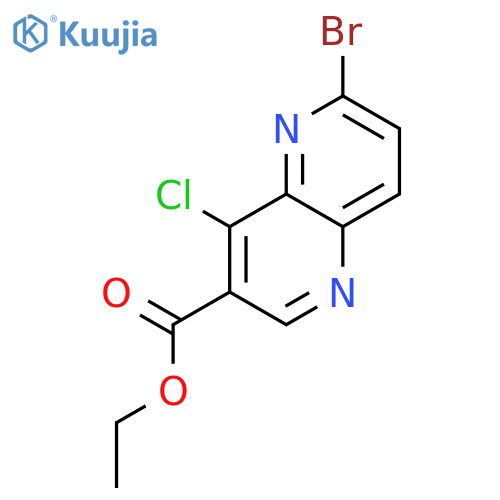

Cas no 1083181-13-8 (Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate)

1083181-13-8 structure

商品名:Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

CAS番号:1083181-13-8

MF:C11H8N2O2ClBr

メガワット:315.55042

CID:858125

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

- S14-0224

-

- インチ: InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3

- InChIKey: ZDZHIZAZXZRZOS-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C2=C(C=CC(=N2)Br)N=C1)Cl

計算された属性

- せいみつぶんしりょう: 313.94600

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 52.08000

- LogP: 3.22240

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate セキュリティ情報

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM139749-1g |

ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |

1083181-13-8 | 95% | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM139749-1g |

ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |

1083181-13-8 | 95% | 1g |

$830 | 2021-08-05 | |

| Alichem | A219007547-1g |

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |

1083181-13-8 | 95% | 1g |

$742.56 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238881-1g |

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |

1083181-13-8 | 95+% | 1g |

¥6997.00 | 2024-08-09 | |

| Ambeed | A175807-1g |

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |

1083181-13-8 | 95+% | 1g |

$714.0 | 2024-04-26 |

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

1083181-13-8 (Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1083181-13-8)Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):643.0